molecular formula C8H8ClNO2 B12342450 2-Chloro-5-methoxybenzamide CAS No. 62798-01-0

2-Chloro-5-methoxybenzamide

Cat. No.: B12342450
CAS No.: 62798-01-0
M. Wt: 185.61 g/mol
InChI Key: WLGCZZXKEJFOIG-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxybenzamide is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzamide, characterized by the presence of a chlorine atom at the second position and a methoxy group at the fifth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methoxybenzamide typically involves the chlorination of 5-methoxybenzamide. One common method includes the reaction of 5-methoxybenzamide with thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position. The reaction is usually carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing the production cost and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-5-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxybenzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the chlorine and methoxy groups can enhance its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

  • 2-Chloro-5-methoxybenzoic acid
  • 2-Chloro-5-methoxybenzyl alcohol
  • 2-Chloro-5-methoxybenzaldehyde

Comparison: 2-Chloro-5-methoxybenzamide is unique due to its amide functional group, which imparts different chemical reactivity and biological activity compared to its analogs. For instance, while 2-Chloro-5-methoxybenzoic acid is more acidic and can participate in different types of reactions, this compound is more suitable for forming hydrogen bonds and interacting with biological macromolecules .

Properties

CAS No.

62798-01-0

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

2-chloro-5-methoxybenzamide

InChI

InChI=1S/C8H8ClNO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11)

InChI Key

WLGCZZXKEJFOIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C(=O)N

Origin of Product

United States

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